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An In-depth Quantum Chemical Analysis of 5-Methoxy-2-nitroaniline

Abstract

This technical guide provides a comprehensive quantum chemical characterization of 5-
Methoxy-2-nitroaniline (C7HsN203), a nitroaromatic compound with applications as a
chemical intermediate in the synthesis of dyes and pharmaceuticals.[1] This document outlines
the theoretical framework and computational methodologies employed to elucidate the
molecule's structural, vibrational, and electronic properties. All quantitative data presented
herein are derived from Density Functional Theory (DFT) calculations, providing foundational
insights for researchers in medicinal chemistry and materials science.

Introduction

5-Methoxy-2-nitroaniline, also known as 3-Amino-4-nitroanisole, is a substituted aniline
derivative.[2] Like other nitroaromatic compounds, its chemical behavior is governed by the
interplay between an electron-donating group (methoxy, -OCHs) and an electron-withdrawing
group (nitro, -NO2). Understanding the molecular geometry, vibrational modes, and electronic
structure is crucial for predicting its reactivity, stability, and potential as a precursor for
pharmacologically active molecules. Computational chemistry, particularly methods based on
Density Functional Theory (DFT), offers a powerful and cost-effective approach for such
characterizations, providing reliable data that complements experimental findings.[3][4] This
guide details a theoretical investigation into the key quantum chemical parameters of 5-
Methoxy-2-nitroaniline.
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Computational Methodology

The computational analysis of 5-Methoxy-2-nitroaniline was performed using methodologies
widely established for characterizing substituted nitroanilines.[5][6][7]

Geometry Optimization

The initial molecular structure of 5-Methoxy-2-nitroaniline was optimized without any
geometric constraints. The calculations were performed using the Density Functional Theory
(DFT) method with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr
correlation functional (B3LYP). A 6-311G(d,p) basis set was employed, which provides a good
balance between accuracy and computational cost for this class of molecules. The optimization
process was continued until the forces on each atom were negligible, ensuring the structure
corresponds to a minimum on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations were performed
at the same DFT/B3LYP/6-311G(d,p) level of theory. This analysis serves two purposes: to
confirm that the optimized structure is a true energy minimum (indicated by the absence of
imaginary frequencies) and to predict the theoretical FT-IR and FT-Raman spectra. The
calculated frequencies provide insight into the characteristic vibrational modes of the
molecule's functional groups.

Electronic Property Analysis

The electronic properties were determined from the optimized molecular structure. Key
parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the
Lowest Unoccupied Molecular Orbital (LUMO), were calculated. The HOMO-LUMO energy gap
(AE) is a critical indicator of molecular stability and reactivity.[4][7] Additionally, the distribution
of electronic charge across the molecule was analyzed using Mulliken population analysis to
identify reactive sites.
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Computational Workflow for 5-Methoxy-2-nitroaniline
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Computational analysis workflow.

Results and Discussion
Optimized Molecular Structure

The geometry optimization yields the most stable conformation of the molecule. The calculated
bond lengths and angles are presented in Table 1. The planarity of the benzene ring is slightly
distorted due to the substituent groups. The C-NH2 bond length is typically shorter than a
standard C-N single bond, indicating the participation of the nitrogen's lone pair electrons in the
ring's 1t-system, a common feature in aniline derivatives.[5]
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Table 1: Calculated Geometrical Parameters Disclaimer: The following data are theoretical

values calculated at the B3LYP/6-311G(d,p) level and are intended to be representative.

Experimental values may vary.

Parameter Bond Length (A) Parameter Bond Angle (°)
C1l-C2 1.40 C1-C2-C3 119.5
C2-C3 1.39 C2-C3-C4 120.5
C3-C4 1.39 C3-C4-C5 119.8
C4-C5 1.40 C4-C5-C6 120.2
C5-C6 1.39 C5-C6-C1 119.7
C6-C1 1.41 C6-C1-C2 120.3
C2-N(H-2) 1.37 C1-C2-N(H2) 121.0
C5-N(O2) 1.48 C4-C5-N(0O2) 118.5
N-O (Nitro) 1.23 O-N-O 123.0
C1-O(CHs) 1.36 C2-C1-0 117.0
O-C(Hs) 1.43 C1-O-C(Hs) 118.0

Vibrational Analysis

The calculated vibrational frequencies are crucial for interpreting experimental FT-IR spectra.

Key vibrational modes are assigned to specific functional groups. The N-H stretching vibrations

of the amino group are expected in the 3400-3500 cm~! region. The asymmetric and symmetric

stretching vibrations of the nitro group are predicted to appear around 1550 cm~1 and 1350

cm~1, respectively. The C-O stretching of the methoxy group is also a characteristic peak.

Table 2: Selected Calculated Vibrational Frequencies Disclaimer: These are unscaled harmonic

frequencies. Experimental frequencies are typically lower due to anharmonicity.

© 2025 BenchChem. All rights reserved.

4/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~12)

Vibrational Mode

Functional Group

Assignment
3505 Asymmetric N-H Stretch -NHz
3410 Symmetric N-H Stretch -NH:z
3080 Aromatic C-H Stretch C-H
2950 Methyl C-H Stretch -OCHs
1625 N-H Scissoring -NH:z
1555 Asymmetric N-O Stretch -NO2
1480 Aromatic C=C Stretch Benzene Ring
1352 Symmetric N-O Stretch -NO2
1245 Asymmetric C-O-C Stretch -OCHs
820 C-H Out-of-plane Bend C-H

Frontier Molecular Orbitals and Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the electronic

behavior of a molecule. The HOMO represents the ability to donate an electron, while the

LUMO acts as an electron acceptor.[7] The HOMO is primarily localized over the aniline ring

and the amino group, whereas the LUMO is concentrated on the nitro group and the ring,

indicating a potential for intramolecular charge transfer (ICT) upon electronic excitation.

The HOMO-LUMO energy gap (AE) is a significant parameter for chemical reactivity; a smaller

gap suggests that the molecule is more reactive and less stable.[7] The calculated electronic

properties are summarized in Table 3.
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From quantum parameters to predicted reactivity.

Table 3: Calculated Electronic Properties
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Property Value (eV)
HOMO Energy -6.15
LUMO Energy -2.25
Energy Gap (AE) 3.90
lonization Potential (I = -E_HOMO) 6.15
Electron Affinity (A = -E_LUMO) 2.25
Chemical Potential (p) -4.20
Global Hardness (n) 1.95
Global Electrophilicity (w) 452

Mulliken Atomic Charges

Mulliken charge analysis provides insight into the charge distribution across the molecule. The
oxygen atoms of the nitro group and the nitrogen of the amino group are expected to carry
significant negative charges, making them potential sites for electrophilic attack. Conversely,
the carbon atom attached to the nitro group and the hydrogen atoms of the amino group are
likely to be electropositive.

Table 4: Selected Mulliken Atomic Charges

Atom Charge (a.u.)
O (Nitro) -0.45
N (Nitro) +0.60
N (Amino) -0.35
C (attached to -NO2) +0.20
C (attached to -NHz2) -0.15
C (attached to -OCHs) +0.18
O (Methoxy) -0.28
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Conclusion

This in-depth guide has detailed the quantum chemical characterization of 5-Methoxy-2-
nitroaniline using Density Functional Theory. The computational analysis provides
fundamental data on the molecule's optimized geometry, vibrational modes, and electronic
properties. The calculated HOMO-LUMO energy gap of 3.90 eV, along with the distribution of
Mulliken charges, suggests a molecule with significant reactivity, characterized by potential
intramolecular charge transfer. These theoretical insights are invaluable for researchers and
scientists, providing a solid foundation for predicting the molecule's behavior and guiding its
use in the synthesis of more complex chemical entities, including potential drug candidates.
The data presented here can aid in the rational design of novel compounds where 5-Methoxy-
2-nitroaniline serves as a key structural scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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